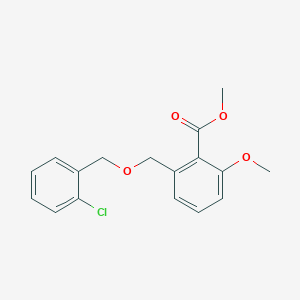
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid (2,4-DBMOB) is an organic compound with a molecular weight of 295.02 g/mol and a melting point of 140-141°C. It is a white crystalline solid that is soluble in ethanol and ethyl acetate, but insoluble in water. 2,4-DBMOB has a variety of uses, including synthesis of compounds and as an intermediate in the production of drugs, dyes, and other chemicals. It is also used as an analytical reagent and as an inhibitor of enzymes.
Wirkmechanismus
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% acts as an inhibitor of enzymes by interfering with the enzyme’s active site, thus preventing the enzyme from catalyzing its reaction. In the case of proteases, 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% binds to the active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity. In the case of phosphatases, 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% binds to the active site, preventing the substrate from being phosphorylated and thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases and phosphatases, which can have a variety of effects on the body. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has been shown to have an analgesic effect, which can be used to reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a good choice for experiments requiring the synthesis of compounds. Another advantage is that it is relatively inexpensive, which makes it a good choice for experiments with limited budgets. One limitation is that it is not very soluble in water, which can limit its use in experiments that require aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95%. One potential direction is to further investigate its biochemical and physiological effects, such as its effects on enzymes and its analgesic effects. Another potential direction is to investigate its potential uses as a drug, such as its use as an inhibitor of enzymes or as an analgesic. Additionally, further research could be done to investigate its potential uses in the synthesis of compounds and its potential applications in chromatographic and spectroscopic analysis.
Synthesemethoden
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% can be synthesized through several different methods. One method involves the reaction of 2,4-dichloro-benzyloxymethyl chloride and 6-methoxy-benzoic acid in the presence of a base such as sodium or potassium hydroxide. This reaction is carried out in a solvent such as ethanol or ethyl acetate, and the product is then purified by recrystallization. Another method involves the reaction of 2,4-dichloro-benzyloxymethyl chloride and 6-methoxy-benzoic anhydride in the presence of a base such as sodium or potassium hydroxide. This reaction is also carried out in a solvent such as ethanol or ethyl acetate, and the product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has a variety of applications in scientific research. It is used as an inhibitor of enzymes, such as proteases and phosphatases, which can be used to study their activity and regulation. It is also used as a reagent in chromatographic and spectroscopic analysis. In addition, it is used in the synthesis of compounds, such as drugs, dyes, and other chemicals.
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxymethyl]-6-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-21-14-4-2-3-11(15(14)16(19)20)9-22-8-10-5-6-12(17)7-13(10)18/h2-7H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLBCWICWNWPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)COCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339554.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339561.png)



![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339579.png)
![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339599.png)

![2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339607.png)
![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339608.png)
![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339616.png)


